Cas no 2877663-04-0 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile)

2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core functionalized with a carbonitrile group and an azetidine ring bearing a 4-bromo-pyrazolylmethyl substituent. This structure confers potential utility in medicinal chemistry, particularly as a versatile intermediate for the synthesis of biologically active molecules. The presence of both bromo and cyano groups enhances its reactivity, enabling further derivatization via cross-coupling or nucleophilic substitution reactions. The azetidine scaffold contributes to conformational rigidity, which may improve binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery, particularly for kinase inhibitors or other therapeutic agents.
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile structure
2877663-04-0 structure
Product name:2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
CAS No:2877663-04-0
MF:C12H11BrN6
MW:319.159940004349
CID:5308699
PubChem ID:165432442

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • F6805-2957
    • 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
    • 2877663-04-0
    • AKOS040880188
    • 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-4-pyrimidinecarbonitrile
    • Inchi: 1S/C12H11BrN6/c13-10-4-16-19(8-10)7-9-5-18(6-9)12-15-2-1-11(3-14)17-12/h1-2,4,8-9H,5-7H2
    • InChI Key: UTRKKAIUYKQRMH-UHFFFAOYSA-N
    • SMILES: C1(N2CC(CN3C=C(Br)C=N3)C2)=NC=CC(C#N)=N1

Computed Properties

  • Exact Mass: 318.02286g/mol
  • Monoisotopic Mass: 318.02286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.6Ų

Experimental Properties

  • Density: 1.72±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.0±48.0 °C(Predicted)
  • pka: 0.32±0.40(Predicted)

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6805-2957-10μmol
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6805-2957-75mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
75mg
$312.0 2023-09-07
Life Chemicals
F6805-2957-4mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
4mg
$99.0 2023-09-07
Life Chemicals
F6805-2957-2mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
2mg
$88.5 2023-09-07
Life Chemicals
F6805-2957-20mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
20mg
$148.5 2023-09-07
Life Chemicals
F6805-2957-5μmol
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6805-2957-10mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
10mg
$118.5 2023-09-07
Life Chemicals
F6805-2957-40mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
40mg
$210.0 2023-09-07
Life Chemicals
F6805-2957-25mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
25mg
$163.5 2023-09-07
Life Chemicals
F6805-2957-50mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile
2877663-04-0
50mg
$240.0 2023-09-07

Additional information on 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile: A Comprehensive Overview

The compound with CAS No. 2877663-04-0, known as 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

Structural Features and Synthesis

The molecule is composed of a pyrimidine ring system, which serves as a central scaffold. The pyrimidine ring is substituted at position 4 with a cyano group (-CN), which is a common electron-withdrawing group that can influence the electronic properties of the molecule. At position 2 of the pyrimidine ring, there is an azetidine ring attached via a methylene group (-CH2-) to a 4-bromo-pyrazole moiety. The azetidine ring is a four-membered cyclic amine, which introduces rigidity and potentially enhances bioavailability.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity.

Biological Activity and Applications

Research has shown that 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-4-carbonitrile exhibits potent inhibitory activity against various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated its ability to inhibit kinase enzymes, which are key players in cell signaling pathways. The bromine substituent on the pyrazole ring plays a critical role in modulating the binding affinity and selectivity of the compound towards its target proteins.

Moreover, this compound has been investigated for its potential as a template for designing novel anti-cancer agents. Its ability to induce apoptosis in cancer cells through modulation of mitochondrial function has been extensively studied. Recent research has also explored its role in targeting specific oncogenes and tumor microenvironments, highlighting its versatility as a lead compound in drug discovery.

Chemical Stability and Metabolism

The chemical stability of 2-{3-[(4-bromo-pyrazolyl)methyl]azetidinyl}pyrimidine-carbonitrile is influenced by its structural features. The azetidine ring contributes to the molecule's stability under physiological conditions, while the cyano group enhances solubility and metabolic resistance. Studies on its pharmacokinetics have revealed favorable absorption profiles and moderate clearance rates, making it a promising candidate for oral administration.

Recent advancements in computational chemistry have allowed researchers to predict the metabolic pathways of this compound using molecular docking and quantum mechanical calculations. These studies have provided insights into its interactions with cytochrome P450 enzymes and other metabolic pathways, aiding in the design of more stable derivatives.

Future Directions

The continued exploration of 2-{3-[ (4-bromo-pyrazolyl )methyl ]azetidinyl }pyrimidine-carbonitrile's biological potential holds great promise for the development of novel therapeutic agents. Future research directions include optimizing its pharmacokinetic properties through structural modifications, investigating its efficacy in preclinical models of disease, and exploring its combinatorial effects with other drugs.

In conclusion, CAS No. 2877663-04-0 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. As research progresses, this compound is expected to play an increasingly important role in the development of innovative treatments for various diseases.

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